molecular formula C4H6O2<br>CH2=CHCOOCH3<br>C4H6O2 B128795 Methyl acrylate CAS No. 96-33-3

Methyl acrylate

Cat. No.: B128795
CAS No.: 96-33-3
M. Wt: 86.09 g/mol
InChI Key: BAPJBEWLBFYGME-UHFFFAOYSA-N
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Description

Methyl acrylate is an organic compound, specifically the methyl ester of acrylic acid. It is a colorless liquid with a characteristic acrid odor. This compound is primarily used in the production of acrylate fiber, which is utilized in weaving synthetic carpets. Additionally, this compound serves as a reagent in the synthesis of various pharmaceutical intermediates .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Methyl acrylate, an organic compound and the methyl ester of acrylic acid, is primarily targeted for use in the production of polymers . It readily copolymerizes with substances like ethylene, acrylonitriles, styrene, and (meth)acrylic acid . The added ester group imparts properties such as durability, flexibility, elasticity, stickiness, and adhesiveness .

Mode of Action

This compound interacts with its targets (other monomers) through a process known as copolymerization . This interaction results in the formation of polymers with enhanced properties such as increased durability, flexibility, and adhesiveness . It’s also used as a reagent in the synthesis of various pharmaceutical intermediates .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its polymerization and interaction with other monomers . It’s also involved in the synthesis of various pharmaceutical intermediates . More research is needed to fully understand the specific biochemical pathways affected by this compound .

Pharmacokinetics

It’s slightly soluble in water, which may influence its distribution and excretion .

Result of Action

The primary result of this compound’s action is the formation of polymers with enhanced properties . These polymers are used in a variety of applications, including the production of artificial resins, adhesives, coating materials, and more . On a cellular level, this compound has been found to interact with erythrocytes, potentially leading to a decrease of cellular glutathione (GSH) depression in the erythrocyte system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its tendency to polymerize means that samples typically contain an inhibitor such as hydroquinone . Additionally, its volatility and reactivity mean that it should be used only in well-ventilated areas or outdoors . Its stability and efficacy can also be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Methyl acrylate reacts catalyzed by Lewis bases in a Michael addition with amines in high yields to β-alanine derivatives which provide amphoteric surfactants when long-chain amines are used and the ester function is hydrolyzed subsequently . This shows that this compound can interact with enzymes and proteins in biochemical reactions.

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that this compound can have harmful effects when exposed to cells. It is classified as harmful (Xn) and highly flammable (F+)

Molecular Mechanism

The standard industrial reaction for producing this compound is esterification with methanol under acid catalysis (sulfuric acid, p-toluenesulfonic acid or acidic ion exchangers) . The transesterification is facilitated because methanol and this compound form a low boiling azeotrope . This shows how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a tendency to polymerize, and samples typically contain an inhibitor such as hydroquinone

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not fully understood yet. It is known that this compound can have harmful effects when exposed to animals. It is classified as harmful (Xn) and highly flammable (F+)

Metabolic Pathways

It is known that this compound can be prepared by debromination of methyl 2,3-dibromopropanoate with zinc

Transport and Distribution

This compound is transported in specially equipped railway cars or tanker trucks . Transport containers are filled to a maximum of 91% of their capacity . In order to prevent spontaneous polymerization, this compound must always be stored under air, never under inert gases .

Subcellular Localization

The subcellular localization of this compound is not fully understood yet. It is known that this compound can have harmful effects when exposed to cells. It is classified as harmful (Xn) and highly flammable (F+)

Comparison with Similar Compounds

Properties

IUPAC Name

methyl prop-2-enoate
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InChI

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3
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InChI Key

BAPJBEWLBFYGME-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C=C
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Molecular Formula

C4H6O2, Array
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Related CAS

9003-21-8
Record name Poly(methyl acrylate)
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DSSTOX Substance ID

DTXSID0024183
Record name Methyl acrylate
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Molecular Weight

86.09 g/mol
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Physical Description

Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor.
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Boiling Point

176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F
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Flash Point

44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6%
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Density

0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg
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Impurities

Water content-0.1% (max), acid content as acrylic acid-0.01% (max)
Record name Methyl acrylate
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Color/Form

Colorless volatile liquid

CAS No.

96-33-3
Record name METHYL ACRYLATE, STABILIZED
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Melting Point

-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F
Record name METHYL ACRYLATE, STABILIZED
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Synthesis routes and methods I

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
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carbon monoxide ethylene
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Synthesis routes and methods II

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
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0 (± 1) mol
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50 g
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Yield
34.5%
Yield
2.7%

Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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[Compound]
Name
Ca3(PO4)2
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0 (± 1) mol
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reactant
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[Compound]
Name
Ca2(P2O7)
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0 (± 1) mol
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0 (± 1) mol
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Name
aluminum phosphate
Quantity
0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
68%
Yield
5%
Yield
14%

Synthesis routes and methods IV

Procedure details

A vinyl acetate-methyl acrylate copolymer containing 43% by mole of the latter monomer units was obtained by polymerizing 0.8 mole of vinyl acetate and 0.2 mole of methyl acrylate in benzene at 80° C. for 2 hours in the presence of benzoyl peroxide. Then, 10 g of the copolymer was dissolved by heating in 500 ml of methanol and saponified by adding 20 ml of 40% aqueous NaOH and heating at 60° C. for 15 hours. The saponified product was thoroughly washed with acetone to remove free NaOH, and dried at 60° C. under reduced pressure for 20 hours, thus giving a powdery sodium salt of vinyl alcohol-acrylic acid copolymer. The saponification degree thereof determined from the alkali consumption was 93% by mole.
Quantity
0 (± 1) mol
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Name
vinyl acetate methyl acrylate
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Synthesis routes and methods V

Procedure details

An equimolar mixture of vinyl acetate and methyl acrylate and an n-hexane solution of t-butyl peroxy isopropyl carbonate were continuously fed with stirring to an n-hexane solution containing a complex of ethylaluminum dichloride and methyl benzoate at 20° C. over the course of 5 hours. The reaction mixture was further polymerized for 15 hours to form a straight-chain copolymer of vinyl acetate/methyl acrylate having a methyl acrylate unit content of 50 mole% and a number average molecular weight of 10,000. The copolymer was treated in methanol in the presence of sodium methoxide as a catalyst at about 50° C. for about 5 hours to form a copolymer to be used as a starting material. From the yielded amount, elemental analysis values and infrared absorption spectrum of the starting copolymer, it was confirmed that this copolymer resulted from the conversion of the starting vinyl acetate unit of the vinyl acetate/methyl acrylate copolymer into a vinyl alcohol unit by alcoholysis.
Quantity
0 (± 1) mol
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[Compound]
Name
t-butyl peroxy isopropyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acrylate
Reactant of Route 2
Methyl acrylate
Reactant of Route 3
Reactant of Route 3
Methyl acrylate
Reactant of Route 4
Methyl acrylate
Reactant of Route 5
Methyl acrylate
Reactant of Route 6
Reactant of Route 6
Methyl acrylate
Customer
Q & A

Q1: What is the molecular formula and weight of methyl acrylate?

A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound, including Infrared (IR) [], Nuclear Magnetic Resonance (NMR) [, , , ], and X-ray Absorption Spectroscopy (XAS) []. These techniques provide insights into the structure, bonding, and interactions of this compound.

Q3: How does the stability of this compound affect its applications?

A4: this compound's stability is crucial for its applications. For instance, electron beam crosslinking enhances the mechanical and thermal properties of ethylene this compound copolymers, broadening their potential uses []. Conversely, this compound can undergo degradation upon exposure to radiation, affecting its properties and limiting its applications in certain contexts [].

Q4: Can this compound participate in catalytic reactions?

A5: Yes, this compound can act as both a reactant and a product in catalytic reactions. For example, it serves as a reactant in aldol condensation reactions catalyzed by Vanadium-Silicon-Phosphorus Oxide (V-Si-P Oxide) and Cesium-Antimony Oxide/Silicon Dioxide (Cs-Sb2O5/SiO2) catalysts, leading to the formation of other valuable compounds like this compound itself [, ].

Q5: How does the structure of this compound influence its reactivity in catalytic reactions?

A6: The presence of the electron-withdrawing carbonyl group in this compound makes it susceptible to nucleophilic attack. This is evident in reactions like the Michael addition, where it readily reacts with nucleophiles like nitroalkanes in the presence of catalysts like tributylphosphine []. The reaction conditions and the nature of the catalyst significantly influence the reaction rate and selectivity.

Q6: Have computational methods been applied to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms and selectivities of reactions involving this compound, such as the cycloaddition reactions with pyridinium-3-olates and pyrazinium-3-olates []. These calculations provide valuable insights into the factors governing the reactivity and selectivity of this compound in different chemical transformations.

Q7: How do structural modifications of this compound affect its properties?

A8: Structural modifications to this compound can significantly alter its reactivity. For instance, replacing the methyl group with an octafluoropentyl group in octafluoropentyl this compound enhances its hydrophobicity and alters its interaction with silk fabric, making it suitable for grafting modification applications [].

Q8: What are the safety concerns associated with this compound?

A9: this compound is flammable and harmful upon inhalation or skin contact. It is classified as a skin sensitizer, and its use in industrial settings requires adherence to strict safety regulations [].

Q9: What measures can mitigate the environmental impact of this compound?

A9: Responsible waste management practices are crucial to minimize the environmental impact of this compound. While specific strategies are not outlined in the provided research, exploring biodegradable alternatives and efficient recycling methods can contribute to sustainable use.

Q10: What is the significance of this compound in polymer chemistry?

A11: this compound is a vital monomer in polymer synthesis. It undergoes polymerization to form poly(this compound) (PMA) [, , , ]. The properties of PMA can be further tailored by copolymerizing this compound with other monomers like styrene, acrylonitrile, and itaconic anhydride [, , , , , ].

Q11: How does the polymerization of this compound proceed?

A12: this compound polymerization typically proceeds via free radical mechanisms, often initiated by systems like ceric ammonium nitrate or Cu(0)/tris(2-dimethylaminoethyl)amine (Me6-TREN) [, , ]. The polymerization conditions, such as initiator concentration, temperature, and solvent, significantly impact the reaction rate, molecular weight, and polydispersity of the resulting polymer.

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